6-ethyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione
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Overview
Description
6-ethyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione is a heterocyclic compound with a molecular formula of C8H10N4O2 and a molecular weight of 194.19 g/mol . This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine scaffold . The reaction is usually carried out in dry toluene with molecular sieves to enhance the yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and eco-friendly nature . Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-ethyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-ethyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, including CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its cytotoxic activities against various cancer cell lines.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits numerous biological activities, including acting as RORγt inverse agonists and JAK1/JAK2 inhibitors.
Uniqueness
6-ethyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione is unique due to its specific structural features and its potent activity as a CDK2 inhibitor. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C8H10N4O2 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
6-ethyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C8H10N4O2/c1-3-5-6(13)10-8-9-4(2)11-12(8)7(5)14/h5H,3H2,1-2H3,(H,9,10,11,13) |
InChI Key |
CVCFFZPXDXMADG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC2=NC(=NN2C1=O)C |
Origin of Product |
United States |
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